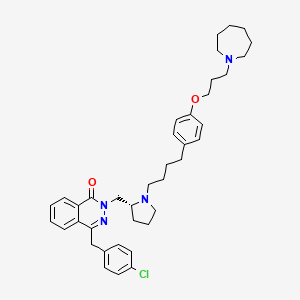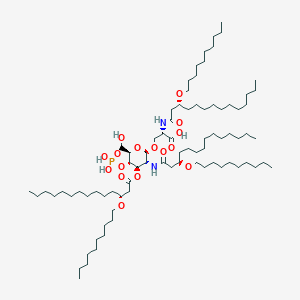
Acide guanidinosuccinique
Vue d'ensemble
Description
L’acide guanidinosuccinique est un dérivé de la guanidine naturellement présent qui a été identifié comme une toxine urémique. Il se forme dans le foie par la transamidination de l’arginine en acide aspartique. Ce composé a été détecté dans l’urine de patients atteints de maladies rénales, en particulier ceux souffrant d’urémie .
Applications De Recherche Scientifique
Guanidinosuccinic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study guanidine derivatives and their reactions.
Biology: Investigated for its role as a uremic toxin and its effects on renal function.
Medicine: Studied for its potential involvement in renal diseases and its diagnostic value in detecting uremia.
Industry: Utilized in the development of analytical methods for detecting guanidine compounds in biological fluids
Mécanisme D'action
L’acide guanidinosuccinique exerce ses effets par son rôle de toxine urémique. Il se forme dans le foie à partir de la transamidination de l’arginine en acide aspartique. Le composé est ensuite excrété dans l’urine. Des niveaux élevés d’this compound dans le sang peuvent entraîner des manifestations toxiques, en particulier chez les patients atteints d’insuffisance rénale. Les cibles moléculaires exactes et les voies impliquées dans ses effets toxiques sont encore à l’étude .
Analyse Biochimique
Biochemical Properties
GSA is involved in various biochemical reactions. It is formed in the liver from transamidination of arginine to aspartic acid . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea . This enzyme, named N-amidino-L-aspartic acid amidinohydrolase, is specific to guanidinosuccinic acid and N-amidino-L-glutamate .
Cellular Effects
GSA is noted for its nitric oxide (NO) mimicking actions such as vasodilatation and activation of the N-methyl-D-aspartate (NMDA) receptor . It is also known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection . These convulsions are thought to be due to depressed functions of serotonergic neurons and accumulated free radicals .
Molecular Mechanism
GSA exerts its effects at the molecular level through various mechanisms. It is a generator of superoxide, hydroxyl radicals, and nitric oxide, and has been shown to induce C6 glial cell death . It is also known to mimic the actions of nitric oxide, such as vasodilatation and activation of the NMDA receptor .
Temporal Effects in Laboratory Settings
It is known that GSA is one of the earliest uremic toxins isolated and its toxicity identified
Dosage Effects in Animal Models
The effects of GSA vary with different dosages in animal models. It is known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection
Metabolic Pathways
GSA is involved in the urea cycle, a metabolic pathway that occurs in the liver. It is formed from the transamidination of arginine to aspartic acid . It has also been proposed that GSA can be formed by enzymatic cleavage of argininosuccinate, another product of the urea cycle .
Transport and Distribution
Transporters for guanidino compounds at the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) contribute to the distribution of GSA in the brain
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide guanidinosuccinique peut être synthétisé à partir de l’acide L-aspartique et du sulfate de 2-méthyl-2-thiopseudourée. La réaction implique la transamidination de l’acide L-aspartique, ce qui conduit à la formation d’this compound. Le produit est ensuite purifié par cristallisations répétées dans l’eau jusqu’à ce que la teneur en acide aspartique contaminant soit inférieure à 0,05 % .
Méthodes de production industrielle : L’utilisation de systèmes automatisés et d’analyseurs à grande vitesse peut faciliter la production et l’analyse de l’this compound .
Analyse Des Réactions Chimiques
Types de réactions : L’acide guanidinosuccinique subit diverses réactions chimiques, notamment l’hydrolyse et la transamidination. Il est hydrolysé par des enzymes spécifiques, telles que la N-amidino-L-aspartique acid amidinohydrolase, pour produire de l’acide L-aspartique et de l’urée .
Réactifs et conditions courantes :
Hydrolyse : Catalysée par des enzymes comme la N-amidino-L-aspartique acid amidinohydrolase.
Transamidination : Implique le transfert d’un groupe amidino de l’arginine à l’acide aspartique.
Principaux produits :
Hydrolyse : Produit de l’acide L-aspartique et de l’urée.
Transamidination : Conduit à la formation d’this compound à partir de l’arginine et de l’acide aspartique.
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Utilisé comme composé modèle pour étudier les dérivés de la guanidine et leurs réactions.
Biologie : Étudié pour son rôle de toxine urémique et ses effets sur la fonction rénale.
Médecine : Étudié pour son implication potentielle dans les maladies rénales et sa valeur diagnostique dans la détection de l’urémie.
Industrie : Utilisé dans le développement de méthodes analytiques pour détecter les composés guanidine dans les fluides biologiques
Comparaison Avec Des Composés Similaires
L’acide guanidinosuccinique fait partie d’une classe plus large de composés guanidine, qui comprennent :
- Acide guanidinoacétique
- Acide guanidinoéthanesulfonique
- N-acétylarginine
- Acide β-guanidinopropionique
- Créatinine
- Acide γ-guanidinobutyrique
- Arginine
- Guanidine
- Méthylguanidine
- Homoarginine
- Acide α-guanidinoglutarique
Comparé à ces composés, l’this compound est unique en raison de sa voie de formation spécifique et de son rôle de toxine urémique. Sa présence dans l’urine de patients atteints de maladies rénales souligne sa valeur diagnostique .
Propriétés
IUPAC Name |
2-(diaminomethylideneamino)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOUVWJCQOYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863695 | |
| Record name | N-(Diaminomethylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-30-8 | |
| Record name | Guanidinosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Diaminomethylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)




![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)





![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
